Ethyl((2-[(1-methyl-1H-imidazol-2-YL)sulfanyl]ethyl))amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl((2-[(1-methyl-1H-imidazol-2-YL)sulfanyl]ethyl))amine is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl((2-[(1-methyl-1H-imidazol-2-YL)sulfanyl]ethyl))amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various alkyl or aryl derivatives depending on the substituent introduced.
Scientific Research Applications
Ethyl((2-[(1-methyl-1H-imidazol-2-YL)sulfanyl]ethyl))amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of Ethyl((2-[(1-methyl-1H-imidazol-2-YL)sulfanyl]ethyl))amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The sulfanyl group can undergo redox reactions, contributing to its biological activity. The ethyl group provides lipophilicity, enhancing its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Ethyl((2-[(1-methyl-1H-imidazol-2-YL)sulfanyl]ethyl))amine can be compared with other imidazole-containing compounds:
1H-Imidazole, 2-ethyl-4-methyl-: Similar structure but different substitution pattern, leading to different chemical properties.
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Contains a nitro group, which imparts different reactivity and biological activity.
1H-Imidazole, 2-ethyl-: Another imidazole derivative with distinct properties due to the absence of the sulfanyl group.
This compound is unique due to the presence of both the sulfanyl and ethyl groups, which confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C8H15N3S |
---|---|
Molecular Weight |
185.29 g/mol |
IUPAC Name |
N-ethyl-2-(1-methylimidazol-2-yl)sulfanylethanamine |
InChI |
InChI=1S/C8H15N3S/c1-3-9-5-7-12-8-10-4-6-11(8)2/h4,6,9H,3,5,7H2,1-2H3 |
InChI Key |
FXHOMFXOYZUMSL-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCSC1=NC=CN1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.